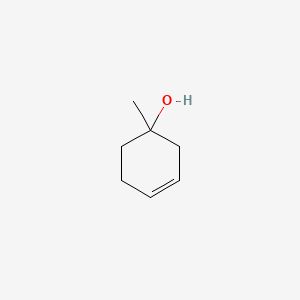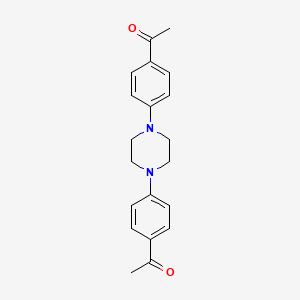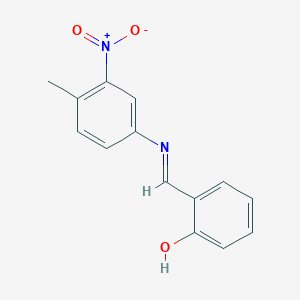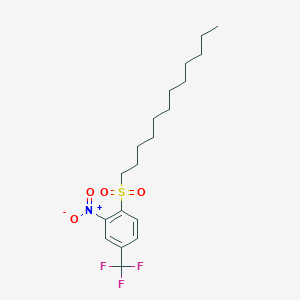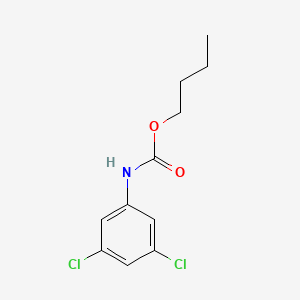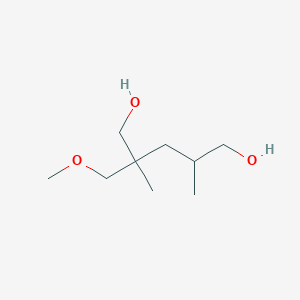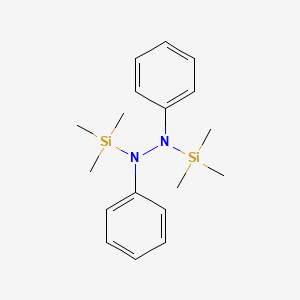
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine is an organosilicon compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry. This compound features two trimethylsilyl groups and two phenyl groups attached to a hydrazine core, making it a versatile molecule for synthetic and functionalization studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry can be applied. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and can be used in the study of silicon-based π-electron systems.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, allowing for the introduction of different functional groups. This versatility makes it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(trimethylsilyl)benzene: Similar in structure but lacks the hydrazine core.
1,2-Bis(trimethylsilyl)ethane: Another related compound with different reactivity due to the absence of phenyl groups.
1,2-Bis(trimethylsilyl)-1,2-disilacyclohexene: Features a silicon-silicon double bond, offering unique electronic properties.
Uniqueness
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine is unique due to its combination of trimethylsilyl and phenyl groups attached to a hydrazine core. This structure provides a balance of steric protection and reactivity, making it a versatile compound for various synthetic applications.
Propriétés
Numéro CAS |
5994-95-6 |
|---|---|
Formule moléculaire |
C18H28N2Si2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
1,2-diphenyl-1,2-bis(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C18H28N2Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clé InChI |
KZVGBFZABXRJFE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(C1=CC=CC=C1)N(C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


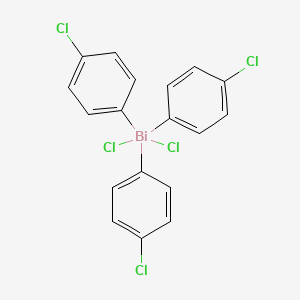
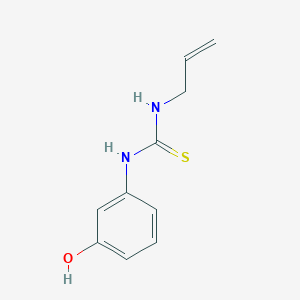

![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
